Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate

Catalog No.
S14065325
CAS No.
M.F
C10H17N3O2
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-y...

Product Name

Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate

IUPAC Name

ethyl 2-amino-2-methyl-3-(2-methylimidazol-1-yl)propanoate

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C10H17N3O2/c1-4-15-9(14)10(3,11)7-13-6-5-12-8(13)2/h5-6H,4,7,11H2,1-3H3

InChI Key

MRPHHGJCQAJFOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CN1C=CN=C1C)N

Ethyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate is an organic compound characterized by its unique structure, which includes an amino group, an ester functional group, and an imidazole ring. The presence of the imidazole moiety is significant as it is a common feature in many biologically active compounds, including amino acids and pharmaceuticals. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its structural attributes that may influence its reactivity and biological interactions.

, including:

  • Oxidation: The imidazole ring can be oxidized to form N-oxides.
  • Reduction: The ester group can be reduced to yield an alcohol.
  • Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common reagents for these reactions include hydrogen peroxide or m-chloroperbenzoic acid for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions.

The biological activity of ethyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate is primarily attributed to the imidazole ring, which is known for its role in enzyme inhibition and interaction with various biological targets. Compounds containing imidazole derivatives have been studied for their potential antimicrobial, antifungal, and anticancer activities. This compound may exhibit a range of effects on biochemical pathways due to its unique structure, making it a candidate for further biological evaluation .

The synthesis of ethyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate typically involves the following steps:

  • Starting Materials: Ethyl 2-bromo-2-methylpropanoate and 2-methylimidazole.
  • Reaction Conditions: The reaction is usually conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
  • Mechanism: The reaction proceeds via nucleophilic substitution where the nitrogen atom of the imidazole attacks the carbon bonded to bromine, resulting in the formation of the target compound.

Industrial methods may scale up this process using continuous flow systems to enhance efficiency and yield .

Ethyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate has several applications across different fields:

  • Medicinal Chemistry: Investigated for potential therapeutic properties, including antimicrobial and antifungal activities.
  • Biochemistry: Used as a building block in the synthesis of more complex molecules.
  • Material Science: Explored for development in new materials with specific properties such as catalysts and sensors.

Studies on the interactions of ethyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate with biological targets are crucial for understanding its potential therapeutic effects. Research indicates that imidazole derivatives can interact with enzymes and receptors, influencing various biological processes. Further studies are needed to elucidate specific interactions and mechanisms of action .

Similar Compounds

The following compounds share structural similarities with ethyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate:

Compound NameCAS Number
Ethyl 3-(1H-imidazol-1-yl)propanoate18999-48-9
Methyl 2-amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate1862347-33-8
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoateNot specified

Comparison

Ethyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-y)propanoate stands out due to its specific ester and imidazole substitution pattern. This unique configuration can significantly influence its reactivity and biological activity compared to similar compounds. For instance:

  • Solubility: Different substitutions may affect solubility in various solvents.
  • Stability: The presence of specific functional groups may impart varying degrees of stability under different conditions.

This compound's distinct structure suggests unique interactions with biological targets, making it valuable for specific applications in drug development and material science .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

211.132076794 g/mol

Monoisotopic Mass

211.132076794 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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